molecular formula C16H17NO4 B1597680 4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid CAS No. 669713-98-8

4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid

Cat. No.: B1597680
CAS No.: 669713-98-8
M. Wt: 287.31 g/mol
InChI Key: CCFNJKUCNFASJC-UHFFFAOYSA-N
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Description

4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected pyrrole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Protection of the Pyrrole Nitrogen: The nitrogen atom in the pyrrole ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The Boc-protected pyrrole is then coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the benzoic acid moiety or the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected pyrrole ring provides stability and reactivity, allowing the compound to participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzoic acid is unique due to the presence of both a Boc-protected pyrrole ring and a benzoic acid moiety. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNJKUCNFASJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373570
Record name 4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-98-8
Record name 4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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